1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride
Overview
Description
1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C9H7ClN2O·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride typically involves the following steps:
Formation of 1-Methyl-1H-benzimidazole: This can be achieved through the cyclization of o-phenylenediamine with formic acid or formamide under acidic conditions.
Introduction of the Carbonyl Chloride Group: The 1-Methyl-1H-benzimidazole is then reacted with phosgene (COCl2) to introduce the carbonyl chloride group at the 5-position.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 1-Methyl-1H-benzimidazole-5-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base (e.g., triethylamine) and an inert solvent (e.g., dichloromethane).
Hydrolysis: This reaction can be carried out using water or aqueous sodium hydroxide (NaOH) at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products
Amides, Esters, and Thioesters: Formed through substitution reactions.
1-Methyl-1H-benzimidazole-5-carboxylic acid: Formed through hydrolysis.
1-Methyl-1H-benzimidazole-5-methanol: Formed through reduction.
Scientific Research Applications
1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is used in the synthesis of fungicides and herbicides.
Material Science: It is used in the development of advanced materials, including polymers and dyes.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride involves its ability to react with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. The specific molecular targets and pathways depend on the context of its use in pharmaceuticals or biological research.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-benzimidazole-5-carboxylic acid: Similar structure but lacks the carbonyl chloride group.
1-Methyl-1H-benzimidazole-5-methanol: Similar structure but has a hydroxyl group instead of the carbonyl chloride group.
1-Methyl-1H-benzimidazole-5-thiol: Similar structure but has a thiol group instead of the carbonyl chloride group.
Uniqueness
1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and functional molecules.
Properties
IUPAC Name |
1-methylbenzimidazole-5-carbonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O.ClH/c1-12-5-11-7-4-6(9(10)13)2-3-8(7)12;/h2-5H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNORNZSRSQMEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640179 | |
Record name | 1-Methyl-1H-benzimidazole-5-carbonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-57-6 | |
Record name | 1-Methyl-1H-benzimidazole-5-carbonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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